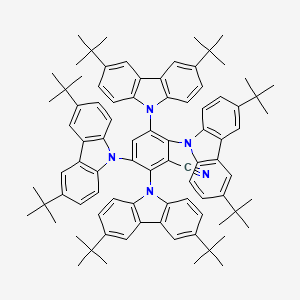

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile

Description

Properties

CAS No. |

2055722-93-3 |

|---|---|

Molecular Formula |

C87H97N5 |

Molecular Weight |

1212.7 g/mol |

IUPAC Name |

2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzonitrile |

InChI |

InChI=1S/C87H97N5/c1-80(2,3)51-25-33-68-59(41-51)60-42-52(81(4,5)6)26-34-69(60)89(68)76-49-77(90-70-35-27-53(82(7,8)9)43-61(70)62-44-54(83(10,11)12)28-36-71(62)90)79(92-74-39-31-57(86(19,20)21)47-65(74)66-48-58(87(22,23)24)32-40-75(66)92)67(50-88)78(76)91-72-37-29-55(84(13,14)15)45-63(72)64-46-56(85(16,17)18)30-38-73(64)91/h25-49H,1-24H3 |

InChI Key |

VUUZCXZPRBJDHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the carbazolyl-substituted benzonitrile core through palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling).

- Preparation of key intermediates such as boronate esters (e.g., pinacol boronate esters) of carbazole derivatives.

- Utilization of bulky tert-butyl groups on carbazole to enhance solubility and reduce aggregation.

This approach allows for high yield and purity, suitable for scale-up and commercial production.

Detailed Stepwise Synthesis

Synthesis of the Boronate Ester Intermediate (DtCzB-Bpin)

- Starting from 1,3-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzene (DtCzB), the boronate ester intermediate DtCzB-Bpin is synthesized.

- Catalysts used: bis(1,5-cyclooctadiene)diiridium(I) methoxide dimer ([Ir(COD)(OCH3)]2) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy).

- Reaction conditions: Suspension of DtCzB and bis(pinacolato)diboron (B2Pin2) in dry tetrahydrofuran (THF), nitrogen atmosphere, reflux for 24 hours.

- Purification: Column chromatography with dichloromethane/petroleum ether (1:2).

- Yield: Approximately 90%.

$$

\text{DtCzB} + \text{B}2\text{Pin}2 \xrightarrow[\text{dtbpy}]{[\text{Ir(COD)(OCH}3)]2, \text{THF, reflux}} \text{DtCzB-Bpin}

$$

Suzuki Coupling to Form the Target Compound

- The boronate ester DtCzB-Bpin is coupled with 2,3,5,6-tetrabromobenzonitrile or equivalent halogenated benzonitrile derivatives.

- Catalysts used: tetrakis(triphenylphosphine)palladium(0) Pd(PPh3)4.

- Base: Potassium carbonate (K2CO3).

- Solvent system: Mixture of water and THF under nitrogen atmosphere.

- Reaction conditions: Reflux for 12 hours.

- Purification: Extraction with dichloromethane and water, followed by column chromatography.

This method allows the installation of four carbazolyl groups onto the benzonitrile core, yielding the target compound with high purity.

Alternative Synthetic Routes and Notes

- The synthesis may involve initial preparation of 9-(2-bromophenyl)-9H-3,9′-bicarbazole intermediates for further functionalization.

- The introduction of tert-butyl groups on carbazole is critical to prevent aggregation and improve solubility.

- The reaction conditions are robust and scalable, with yields typically above 85% for key steps.

- The purification often involves sublimation to achieve ultra-high purity (>99%), essential for optoelectronic applications.

Data Summary of Preparation Methods

| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Borylation of DtCzB to DtCzB-Bpin | DtCzB, bis(pinacolato)diboron, [Ir(COD)(OCH3)]2, dtbpy | THF, nitrogen, reflux, 24 h | ~90 | High yield, key intermediate |

| Suzuki Coupling to target compound | DtCzB-Bpin, 2,3,5,6-tetrabromobenzonitrile, Pd(PPh3)4, K2CO3 | THF/water, nitrogen, reflux, 12 h | >85 | Efficient installation of carbazolyl groups |

| Purification | Column chromatography, sublimation | Ambient to elevated temperature | N/A | Achieves >99% purity |

Research Findings and Characterization

- The synthesized this compound exhibits strong photoluminescence with absorption maxima around 295 nm, 345 nm, and 417 nm, and emission maxima near 483 nm in toluene solution.

- The bulky tert-butyl substituents effectively reduce intermolecular interactions, decreasing triplet-polaron annihilation and enhancing device efficiency and stability in OLED applications.

- Electrochemical measurements indicate a HOMO energy level of approximately -5.48 eV and a LUMO of -2.73 eV, with a singlet-triplet energy gap (ΔE_ST) around 2.60 eV, favorable for TADF behavior.

- The compound's high melting point (~322 °C) and sublimation capability facilitate purification and device fabrication.

Chemical Reactions Analysis

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like toluene and dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

4TCzBN is primarily utilized as a dopant in OLEDs. Its TADF properties allow for efficient light emission, which is critical for the performance of OLED devices.

Key Features:

- High Efficiency: The incorporation of 4TCzBN enhances the efficiency of OLEDs by facilitating the conversion of triplet excitons into singlet excitons, leading to increased light output.

- Color Tuning: The compound can be tuned to emit different colors by modifying its chemical structure or by adjusting the host matrix in which it is embedded.

Case Study:

A study demonstrated that OLEDs utilizing 4TCzBN as a dopant achieved external quantum efficiencies exceeding 30%, significantly outperforming traditional fluorescent emitters . This advancement has implications for the production of brighter and more energy-efficient displays.

Thermal Stability

The thermal stability of 4TCzBN is another critical aspect that enhances its applicability in electronic devices. The compound exhibits excellent thermal robustness, making it suitable for high-temperature processing conditions often required in device fabrication.

Table: Thermal Properties of 4TCzBN

| Property | Value |

|---|---|

| Thermal Decomposition Temperature | >300 °C |

| Glass Transition Temperature | >100 °C |

This stability ensures that devices maintain performance over extended periods and under varying environmental conditions.

Organic Photovoltaic Cells (OPVs)

In addition to OLEDs, 4TCzBN has been explored for use in organic photovoltaic cells. Its ability to facilitate charge transfer processes makes it a candidate for improving the efficiency of OPVs.

Research Findings:

Recent studies indicate that incorporating TADF materials like 4TCzBN into OPV systems can enhance power conversion efficiencies by improving exciton dissociation and charge transport .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves its role as a TADF material. The carbazolyl groups donate electrons, while the nitrile group withdraws electrons, creating a charge-transfer state. This state facilitates the reverse intersystem crossing (RISC) process, where triplet excitons are converted to singlet excitons, resulting in delayed fluorescence. The tert-butyl units help to separate molecules, reducing triplet-polaron annihilation and enhancing device efficiency and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes critical differences between 4TCzBN and analogous TADF emitters:

*Estimated or inferred from related studies. Cz = carbazole.

Key Comparative Findings

(a) Solubility and Processability

- 4TCzBN vs. 4CzIPN : The tert-butyl groups in 4TCzBN significantly improve solubility compared to unmodified 4CzIPN, which suffers from poor processability . Methyl substitutions (e.g., 4CzTPN-Me) are less effective than tert-butyl for solubility enhancement .

- 4TCzBN vs. 5TCzBN : Despite having one fewer carbazole substituent, 4TCzBN maintains comparable solubility due to steric shielding by tert-butyl groups .

(b) Exciton Dynamics and Stability

- Triplet Diffusion : 4TCzBN exhibits negligible triplet diffusion, a critical advantage for OLED architectures using fluorescent acceptors . In contrast, 4CzIPN shows higher triplet diffusion, leading to exciton quenching .

- kRISC Values : 5TCzBN (6.1 × 10⁵ s⁻¹) outperforms 4TCzBN in reverse intersystem crossing (RISC) rates, enabling faster triplet-to-singlet conversion . However, 4TCzBN’s stability in devices compensates for this limitation .

(c) Device Performance

- Efficiency : 4TCzBN-based OLEDs achieve high external quantum efficiency (EQE >20%) in the blue region, while 5TCzBN is used in hyperfluorescence devices for broader color gamuts .

- Lifetime : 4TCzBN’s tert-butyl groups enhance operational stability compared to 4CzIPN and 4CzTPN, which degrade faster due to aggregation and exciton-polaron interactions .

Biological Activity

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile (CAS No. 2153433-46-4), often referred to as 4CzTPN-Bu or Tetrakis, is a compound belonging to the family of carbazole derivatives. This compound has garnered attention for its potential applications in organic electronics, particularly in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). Its unique structure and properties suggest significant biological activity that warrants detailed exploration.

The chemical formula of Tetrakis is , with a molecular weight of 1237.74 g/mol. The compound exhibits notable photophysical properties, which are crucial in determining its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1237.74 g/mol |

| Absorption Peaks | λ max 295 nm, 345 nm, 417 nm |

| Emission Peak | λ em 483 nm |

| HOMO/LUMO Energies | HOMO = 5.48 eV, LUMO = 2.73 eV |

The biological activity of Tetrakis can be attributed to its ability to interact with cellular components through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : Tetrakis has been shown to generate ROS upon excitation, which can lead to oxidative stress in cells. This property is particularly relevant in cancer research where ROS can induce apoptosis in malignant cells.

- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl groups enhances the compound's ability to integrate into lipid membranes, potentially affecting membrane fluidity and function.

- Fluorescence Properties : The strong fluorescence of Tetrakis allows for its use as a fluorescent probe in biological imaging, enabling the tracking of cellular processes.

Biological Studies and Findings

Recent studies have explored the biological implications of Tetrakis in various contexts:

- Anticancer Activity : Research indicates that Tetrakis exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that Tetrakis induced apoptosis in breast cancer cells through ROS-mediated pathways .

- Photodynamic Therapy (PDT) : Due to its ability to generate singlet oxygen upon light activation, Tetrakis has been investigated for use in PDT. In vitro studies showed enhanced cell death in tumor cells when treated with Tetrakis and exposed to light .

- Neuroprotective Effects : Some findings suggest that Tetrakis may have neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures .

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To determine the cytotoxic effects of Tetrakis on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of Tetrakis and analyzed for viability using MTT assays.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.

-

Photodynamic Therapy Application :

- Objective : Evaluate the efficacy of Tetrakis as a photosensitizer.

- Method : Tumor cells were incubated with Tetrakis and irradiated with light.

- Results : Enhanced cell death was recorded compared to controls without light exposure.

Q & A

Basic: What are the recommended synthetic routes for preparing 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile, and what impurities are typically observed?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic aromatic substitution or Buchwald-Hartwig amination reactions. For example, analogous carbazole derivatives are synthesized by reacting halogenated benzonitrile precursors with 3,6-di-tert-butylcarbazole under palladium catalysis . Key impurities include partially substituted intermediates and residual palladium catalysts. Purification via column chromatography or sublimation (>99% purity) is critical, as impurities can quench excitons in optoelectronic applications .

Basic: How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns and tert-butyl group integration (e.g., 18–22 protons per tert-butyl in -NMR).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% for device-grade material) .

- Mass Spectrometry: Verify molecular weight (M.W. 1212.73 g/mol) .

- Elemental Analysis: Ensure stoichiometric consistency (C: 86.2%, H: 8.0%, N: 5.8%) .

Advanced: What experimental methods quantify triplet exciton diffusion lengths in this TADF material?

Methodological Answer:

A robust approach involves time-resolved photoluminescence (PL) with varying quencher concentrations (e.g., oxygen or heavy-atom quenchers). By solving coupled rate equations for singlet () and triplet () exciton decay, the triplet diffusion length () can be derived from:

where is the diffusion coefficient and is the triplet lifetime. For 4TCzBN, is found to be negligible (<10 nm), critical for minimizing triplet-triplet annihilation in OLEDs .

Table 1: Key Parameters for Triplet Diffusion Analysis

| Parameter | Value (4TCzBN) | Measurement Technique |

|---|---|---|

| ~2.5 µs | Time-resolved PL | |

| Quencher-dependent PL | ||

| <10 nm | Derived from and |

Advanced: How do tert-butyl substituents influence the compound’s photophysical properties and device performance?

Methodological Answer:

The 3,6-di-tert-butyl groups on carbazole units:

- Reduce Aggregation: Steric hindrance minimizes intermolecular π-π stacking, enhancing photoluminescence quantum yield (PLQY) .

- Stabilize Excited States: Electron-donating tert-butyl groups lower the singlet-triplet energy gap () to <0.2 eV, enabling efficient reverse intersystem crossing (RISC) for TADF .

- Suppress Triplet Diffusion: Bulky groups limit triplet migration, reducing exciton quenching in mixed-host OLEDs .

Advanced: What methodologies accurately measure the singlet-triplet energy gap (ΔEST\Delta E_{ST}ΔEST) for TADF optimization?

Methodological Answer:

- Temperature-Dependent PL: Fit delayed fluorescence intensity vs. temperature to the Boltzmann equation to extract .

- Transient Absorption Spectroscopy: Resolve triplet absorption bands to estimate .

- Computational Modeling: Time-dependent density functional theory (TD-DFT) calculates and energies .

Basic: What storage and solubility protocols ensure compound stability?

Methodological Answer:

- Storage: Inert atmosphere (argon) at -20°C to prevent oxidation. Sublimed samples retain stability for >6 months .

- Solubility: Dissolves in chloroform (20 mg/mL), tetrahydrofuran (THF), or toluene. Avoid dimethyl sulfoxide (DMSO) due to slow degradation .

Advanced: Why does limited triplet diffusion in this material enhance OLED efficiency with fluorescent acceptors?

Methodological Answer:

Negligible triplet diffusion in 4TCzBN prevents triplet-polaron quenching at the donor-acceptor interface. This promotes Förster resonance energy transfer (FRET) from the TADF donor to the fluorescent acceptor, achieving external quantum efficiencies (EQEs) >13% in pure-blue devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.